Cas no 115010-10-1 (1,3-Benzodioxole-5-sulfonyl chloride)

1,3-Benzodioxole-5-sulfonyl chloride is a versatile sulfonyl chloride derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its unique benzodioxole structure imparts stability and reactivity, making it valuable for constructing sulfonamide linkages in bioactive molecules. The compound exhibits high electrophilicity at the sulfonyl chloride group, enabling efficient reactions with amines and other nucleophiles. It is particularly useful in medicinal chemistry for developing protease inhibitors and other therapeutic agents due to its ability to modulate pharmacokinetic properties. The electron-rich benzodioxole moiety enhances solubility in organic solvents while maintaining compatibility with aqueous conditions. This reagent offers precise control in conjugation chemistry and is favored for its clean reaction profile and good yields in sulfonylation processes.
1,3-Benzodioxole-5-sulfonyl chloride structure
115010-10-1 structure
Product Name:1,3-Benzodioxole-5-sulfonyl chloride
CAS No:115010-10-1
MF:C7H5ClO4S
MW:220.630200147629
MDL:MFCD04974524
CID:137193
PubChem ID:4913401
Update Time:2025-07-02

1,3-Benzodioxole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzo[d][1,3]dioxole-5-sulfonyl chloride
    • 1,3-Benzodioxole-5-Sulfonyl Chloride
    • 1,3-BENZODIOXOLE-5-SULPHONYL CHLORIDE
    • Benzo[1,3]dioxole-5-sulfonyl chloride
    • 5-(Chlorosulphonyl)-1,3-benzodioxole
    • (2-phenyl-2H-1,3-dioxol-4-yl)(sulfonyl)chloranuide
    • OTAVA-BB BB7020430867
    • 1,3-Benzodioxole-5-sulphonyl chloride 97%
    • 1,3-Benzodioxole-5-sulphonyl chloride 95+%
    • CS-0075968
    • EN300-84381
    • SCHEMBL560493
    • MFCD04974524
    • SY027272
    • F2109-0018
    • FT-0650921
    • benzo[1,3]dioxol-5-sulfonyl chloride
    • AKOS000272852
    • A51026
    • (1,3-benzodioxol-5-yl)sulfonyl chloride
    • benzo[1,3]-dioxol-5-sulphonyl chloride
    • A21076
    • J-503866
    • PS-10891
    • BB 0237336
    • 1,3-benzodioxole-5-sulfonyl chloride, AldrichCPR
    • 115010-10-1
    • 1,3-Benzodioxole-5-sulfonyl chloride, 97%
    • benzo[d][1,3]dioxole-5-sulfonylchloride
    • 1,3-Benzodioxole-5-sulfonylchloride
    • 1,3-dioxaindane-5-sulfonyl chloride
    • benzo[1,3]dioxol-5-sulphonyl chloride
    • (1,3-benzodioxol-5-y1)sulfonyl chloride
    • ICUBASIDCXDQAW-UHFFFAOYSA-N
    • DTXSID30406773
    • DB-005630
    • STK802236
    • BBL011059
    • 5-Benzodioxolesulfonyl Chloride
    • 2H-1,3-benzodioxole-5-sulfonyl chloride
    • 1,3-Benzodioxole-5-sulfonyl chloride
    • MDL: MFCD04974524
    • Inchi: 1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
    • InChI Key: ICUBASIDCXDQAW-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)OCO2)(=O)=O

Computed Properties

  • Exact Mass: 219.96000
  • Monoisotopic Mass: 219.9597075g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.607
  • Melting Point: 50-55 °C
  • Boiling Point: 326.5°Cat760mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.592
  • PSA: 60.98000
  • LogP: 2.42360
  • Sensitiveness: Moisture Sensitive

1,3-Benzodioxole-5-sulfonyl chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 14-34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C Xi
  • HazardClass:8

1,3-Benzodioxole-5-sulfonyl chloride Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,3-Benzodioxole-5-sulfonyl chloride Production Method

1,3-Benzodioxole-5-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:115010-10-1)1,3-Benzodioxole-5-sulfonyl chloride
Order Number:A21076
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):338.0
Email:sales@amadischem.com

Additional information on 1,3-Benzodioxole-5-sulfonyl chloride

Introduction to 1,3-Benzodioxole-5-sulfonyl chloride (CAS No. 115010-10-1)

1,3-Benzodioxole-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 115010-10-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzodioxole class, a group of molecules known for their diverse biological activities and synthetic utility. The presence of a sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The structure of 1,3-Benzodioxole-5-sulfonyl chloride consists of a benzodioxole core substituted with a sulfonyl chloride at the 5-position. This arrangement imparts unique electronic and steric properties, which are exploited in medicinal chemistry for designing molecules with tailored biological profiles. The benzodioxole scaffold is particularly interesting due to its resemblance to natural products such as salicin, which serves as a precursor for aspirin. However, the introduction of the sulfonyl chloride moiety transforms this compound into a versatile synthetic building block.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzodioxole derivatives. The sulfonyl chloride group in 1,3-Benzodioxole-5-sulfonyl chloride facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the benzodioxole ring. This reactivity has been leveraged in the synthesis of kinase inhibitors, anticancer agents, and anti-inflammatory drugs. For instance, researchers have utilized this compound to develop small-molecule inhibitors targeting tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.

One of the most compelling aspects of 1,3-Benzodioxole-5-sulfonyl chloride is its potential application in drug discovery programs aimed at addressing unmet medical needs. The benzodioxole moiety is known to exhibit properties such as analgesic, anti-inflammatory, and anticonvulsant activities. By modifying the sulfonyl chloride group or introducing additional substituents on the benzodioxole ring, chemists can fine-tune the pharmacological properties of derived compounds. This flexibility has led to several promising candidates entering preclinical development pipelines.

Recent advancements in computational chemistry have further enhanced the utility of 1,3-Benzodioxole-5-sulfonyl chloride as a scaffold for drug design. Molecular modeling studies have demonstrated that derivatives of this compound can interact with biological targets with high specificity and affinity. For example, virtual screening campaigns have identified several benzodioxole-based sulfonamides that show potent activity against bacterial enzymes involved in drug resistance mechanisms. Such findings underscore the importance of 1,3-Benzodioxole-5-sulfonyl chloride as a key intermediate in developing next-generation antibiotics.

The synthesis of 1,3-Benzodioxole-5-sulfonyl chloride typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include halogenation followed by sulfonylation or direct sulfonylation of the benzodioxole ring using sulfonic acid chlorides under controlled conditions. The efficiency and scalability of these synthetic methods are critical for industrial applications where large quantities of high-purity material are required.

In conclusion, 1,3-Benzodioxole-5-sulfonyl chloride (CAS No. 115010-10-1) represents a significant advancement in pharmaceutical chemistry due to its versatile reactivity and potential therapeutic applications. Its role as an intermediate in synthesizing biologically active compounds continues to drive innovation in drug discovery and development. As research progresses, it is anticipated that new derivatives will emerge with enhanced efficacy and improved safety profiles, addressing critical challenges in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:115010-10-1)1,3-Benzodioxole-5-sulfonyl chloride
A21076
Purity:99%
Quantity:5g
Price ($):338.0
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